2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-9-10-18(12-14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRVLSFAHIZBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in peptide synthesis, suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with a boc-protected amino group are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial in the creation of proteins.
Biological Activity
2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C14H19NO4
- Molecular Weight : 273.31 g/mol
- CAS Number : 1461708-17-7
The compound functions primarily as an amino acid derivative, exhibiting properties that may influence protein synthesis and enzymatic activity. The tert-butoxycarbonyl (Boc) group is known to enhance the stability and solubility of amino acids, which can affect their interaction with biological targets.
Biological Activity
Research has shown that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antitumor Effects : Preliminary studies have shown that related compounds can induce apoptosis in cancer cells, indicating potential use in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in tJournal of Medicinal Chemistry evaluated the antimicrobial properties of various amino-acid derivatives. It was found that compounds with a benzyl group significantly inhibited the growth of Staphylococcus aureus and Escherichia coli . -
Anti-inflammatory Activity :
In a research article frPharmacology & Therapeutics, the anti-inflammatory effects of amino acid derivatives were assessed. The study highlighted that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic application in inflammatory diseases . -
Antitumor Potential :
Research conducted on the cytotoxic effects of amino acid derivatives indicated that certain modifications led to increased apoptosis in human cancer cell lines. The study demonstrated that compounds with a similar structure could effectively target cancer cells while sparing normal cells [
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzyl derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Amino acid analogs | Reduction of cytokine levels |
| Antitumor | Amino acid derivatives | Induction of apoptosis in cancer cells |
Comparison with Similar Compounds
Key Observations:
Structural Variations and Solubility: The benzyl group in the target compound increases lipophilicity compared to analogs with methoxyethyl () or methoxyphenyl () groups. Ethylamino spacers (target compound) improve flexibility and reduce steric hindrance relative to rigid benzimidazole () or branched 3-methylbutanamide () substituents.
Hazard Profiles :
- The 2-methoxyethyl analog () exhibits acute oral toxicity (Category 4) and irritation risks, likely due to its smaller size and higher reactivity compared to bulkier benzyl derivatives .
Applications :
- Boc-protected compounds with aromatic groups (e.g., benzyl, phenyl, benzimidazole) are prioritized in drug discovery for their ability to interact with hydrophobic binding pockets .
- Ester derivatives (e.g., benzyl ester in ) are used as intermediates, with the Boc group enabling selective deprotection during synthesis .
Synthetic Utility :
- Hydrolysis of ethyl esters () is a common step to generate carboxylic acid functionalities, critical for conjugation in peptide synthesis .
Research Implications
The choice of substituents in Boc-protected amino acid derivatives significantly impacts their physicochemical and biological properties. For instance:
- Benzyl vs. Methoxyethyl : Benzyl enhances membrane permeability but may increase toxicity, while methoxyethyl improves aqueous solubility .
- Ethylamino vs. Benzimidazole: Ethylamino spacers favor synthetic flexibility, whereas benzimidazole moieties enable targeted interactions in enzyme inhibition .
Future studies should explore structure-activity relationships (SAR) to optimize these compounds for specific therapeutic applications, such as protease inhibitors or antimicrobial agents.
Q & A
Q. What are the key synthetic routes for preparing 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid?
The compound can be synthesized via hydrolysis of its ester precursor. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate (1.4 g, 4.77 mmol) reacts with LiOH (0.171 g, 7.16 mmol) in a tetrahydrofuran (THF)/water (1:1) mixture at 0°C for 2 hours. Post-reaction, the aqueous layer is extracted with ethyl acetate (EtOAc), and the product is isolated after acidification . Key considerations include maintaining low temperatures to minimize side reactions and ensuring anhydrous conditions for intermediate steps.
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers must:
Q. How can researchers verify the purity and identity of this compound?
Analytical methods include:
- HPLC : To assess purity (>95% as reported for similar tert-butoxycarbonyl derivatives) .
- NMR : Confirm structural integrity via characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR).
- Mass Spectrometry : Verify molecular weight (theoretical: 349.38 g/mol for CHNO) . Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How can reaction by-products be minimized during synthesis?
- Optimized Solvent Systems : Use THF/water mixtures to enhance solubility of intermediates .
- Temperature Control : Maintain 0°C during hydrolysis to prevent tert-butoxycarbonyl (Boc) group cleavage.
- Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane gradients) to separate unreacted starting materials or deprotected amines .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : The Boc group is labile under acidic conditions (pH <3). Neutral or slightly basic buffers (pH 7–9) are recommended for storage .
- Thermal Stability : No decomposition data are available, but analogous Boc-protected compounds degrade above 150°C .
- Light Sensitivity : Store in amber vials to prevent photodegradation, as recommended for benzylamine derivatives .
Q. How can researchers resolve contradictions in hazard data across safety reports?
Discrepancies in SDS (e.g., variable hazard classifications) may arise from batch-specific impurities or incomplete testing. Mitigation strategies include:
- Conducting in-house toxicity assays (e.g., Ames test for mutagenicity).
- Cross-referencing regulatory databases (e.g., OSHA, IARC) for consensus classifications .
- Validating purity via HPLC before use .
Q. What methodologies are suitable for studying its reactivity in peptide coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
